molecular formula C19H21ClN4O B10981685 2-(4-chlorophenyl)-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]acetamide

2-(4-chlorophenyl)-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]acetamide

Katalognummer: B10981685
Molekulargewicht: 356.8 g/mol
InChI-Schlüssel: YCLAWICGNICGRW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Chlorophenyl)-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]acetamide is a synthetic acetamide derivative featuring a [1,2,4]triazolo[4,3-a]pyridine core linked to a 4-chlorophenyl group and a branched alkyl chain. Its structure combines a heterocyclic aromatic system with halogenated and alkyl substituents, which are common in bioactive molecules targeting kinases, proteolysis-targeting chimeras (PROTACs), and epigenetic regulators . The 4-chlorophenyl group enhances lipophilicity and may influence binding to hydrophobic pockets in biological targets, while the triazolo-pyridine scaffold contributes to π-π stacking interactions .

Eigenschaften

Molekularformel

C19H21ClN4O

Molekulargewicht

356.8 g/mol

IUPAC-Name

2-(4-chlorophenyl)-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]acetamide

InChI

InChI=1S/C19H21ClN4O/c1-13(2)11-16(19-23-22-17-5-3-4-10-24(17)19)21-18(25)12-14-6-8-15(20)9-7-14/h3-10,13,16H,11-12H2,1-2H3,(H,21,25)

InChI-Schlüssel

YCLAWICGNICGRW-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CC(C1=NN=C2N1C=CC=C2)NC(=O)CC3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Preparation of 2-(4-Chlorophenyl)Acetic Acid

This intermediate is critical for introducing the chlorophenylacetamide moiety. A widely adopted method involves:

  • Friedel-Crafts alkylation : Reacting 4-chlorotoluene with chloroacetyl chloride in the presence of AlCl₃.

  • Hydrolysis : Treating the alkylated product with aqueous KOH to yield 2-(4-chlorophenyl)acetic acid (91% yield).

Table 1: Synthesis of 2-(4-Chlorophenyl)Acetic Acid

Starting MaterialReagents/CatalystsConditionsYieldReference
4-ChlorotolueneAlCl₃, chloroacetyl chloride70–80°C, 50 min91%

Synthesis of Triazolo[4,3-a]Pyridine Core

The triazolo-pyridine scaffold is constructed via cyclocondensation:

  • Step 1 : Reacting 2-aminopyridine with hydrazine hydrate to form 2-hydrazinylpyridine.

  • Step 2 : Cyclizing with trimethylorthoformate in acetic acid to yieldtriazolo[4,3-a]pyridine.

Key Optimization : Using POCl₃ as a cyclizing agent improves regioselectivity (yield: 75–82%).

Coupling Strategies for Acetamide Formation

Amide Bond Formation

The final step involves coupling 2-(4-chlorophenyl)acetic acid with 3-methyl-1-([1,triazolo[4,3-a]pyridin-3-yl)butan-1-amine:

  • Activation : Carboxylic acid activation using EDCl/HOBt in DMF.

  • Coupling : Reacting with the amine at 25°C for 12 hours (yield: 68–74%).

Table 2: Coupling Reaction Parameters

Acid DerivativeCoupling AgentSolventTemp/TimeYieldReference
2-(4-Chlorophenyl)acetyl chlorideTriethylamineDCM0°C → RT, 2h72%
Activated ester (EDCl/HOBt)DIPEADMF25°C, 12h74%

Alternative Routes: Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times:

  • Conditions : 100 W, 120°C, 20 min (yield: 81%).

  • Advantage : 3-fold reduction in time compared to conventional heating.

Cyclization and Functionalization

Butyl Side Chain Introduction

The 3-methylbutyl group is introduced via nucleophilic substitution:

  • Alkylation : Reactingtriazolo[4,3-a]pyridine with 1-bromo-3-methylbutane in the presence of K₂CO₃.

  • Yield : 65–70% after purification by silica gel chromatography.

Regioselective Modifications

  • Protection-Deprotection : Boc-protection of the triazole nitrogen prevents undesired side reactions during alkylation.

  • Catalytic Systems : Pd(dppf)Cl₂ enhances coupling efficiency in Suzuki-Miyaura reactions for aryl functionalization (yield: 85%).

Purification and Characterization

Chromatographic Techniques

  • Normal-phase silica gel : Effective for separating polar intermediates (e.g., triazolo-pyridine derivatives).

  • Reverse-phase HPLC : Used for final product purification (purity >98%).

Spectroscopic Confirmation

  • ¹H NMR : Key signals include δ 7.35–7.45 (chlorophenyl aromatic protons) and δ 8.50–8.70 (triazolo-pyridine protons).

  • HRMS : [M+H]⁺ calculated for C₁₉H₂₀ClN₅O: 394.1304; observed: 394.1308.

Optimization and Scale-Up Challenges

Yield Improvement Strategies

  • Solvent Screening : Replacing DMF with acetonitrile reduces side-product formation (yield increase: 12%).

  • Catalyst Loading : Reducing Pd(dppf)Cl₂ from 10 mol% to 5 mol% maintains efficiency while lowering costs.

Industrial-Scale Considerations

  • Continuous Flow Reactors : Enable safer handling of POCl₃ during cyclization.

  • Crystallization : Recrystallization from ethanol/water mixtures improves purity to >99.5%.

Comparative Analysis of Methods

Table 3: Efficiency of Preparation Routes

MethodStepsTotal YieldTimeScalability
Conventional coupling452%48hModerate
Microwave-assisted368%6hHigh
Flow chemistry475%8hExcellent

Analyse Chemischer Reaktionen

Reaktionstypen

2-(4-Chlorphenyl)-N-[3-Methyl-1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)butyl]acetamid kann verschiedene chemische Reaktionen eingehen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die oxidative Funktionalisierung zur Bildung von Triazolo[4,3-a]pyridin-Derivaten führen .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

This compound's structural features suggest several potential medicinal applications:

Anticancer Activity

Research indicates that compounds containing triazole and pyridine moieties exhibit significant antitumor properties. The presence of the triazole ring in this compound may enhance its efficacy against various cancer cell lines. Studies have shown that similar compounds can inhibit cell proliferation and induce apoptosis in cancer cells .

Antimicrobial Properties

The chlorophenyl group is known to contribute to antimicrobial activity. Preliminary studies suggest that derivatives of this compound could be effective against a range of bacterial and fungal pathogens. For instance, compounds with similar structures have demonstrated strong antibacterial activity against resistant strains .

Neurological Applications

Given the presence of the triazole and pyridine rings, there is potential for this compound to act as a neuroprotective agent or cognitive enhancer. Research on related compounds shows promise in treating neurodegenerative diseases by inhibiting acetylcholinesterase activity .

Pharmacological Insights

The pharmacological profile of 2-(4-chlorophenyl)-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]acetamide suggests several mechanisms of action:

Inhibition of Kinase Pathways

Similar compounds have been identified as inhibitors of various kinases involved in cancer progression. The triazole moiety may play a critical role in modulating these pathways .

Anti-inflammatory Effects

Compounds with triazole structures have shown anti-inflammatory properties in vitro and in vivo. The potential for this compound to act as a selective inhibitor of inflammatory mediators could be explored further .

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

StudyCompoundFindings
Triazole derivativesDemonstrated significant anticancer activity in vitro against breast cancer cell lines.
Pyridine-based compoundsShowed promising antimicrobial effects against Gram-positive bacteria.
Acetylcholinesterase inhibitorsIndicated potential for cognitive enhancement and neuroprotection in Alzheimer’s models.

Wirkmechanismus

The mechanism of action of 2-(4-chlorophenyl)-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]acetamide involves its interaction with molecular targets such as DNA. The compound can intercalate into DNA, disrupting its structure and function, which is a common mechanism for anticancer agents . Additionally, its photoluminescent properties suggest interactions with electronic states in materials science applications .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Variations and Substitution Patterns

Key structural analogs differ in heterocyclic cores, substituent positions, and functional groups. Below is a comparative analysis:

Compound Name/Structure Molecular Formula Molecular Weight Key Substituents/Modifications Biological Activity/Applications References
Target Compound C₂₀H₂₂ClN₅O 395.87 g/mol 4-Chlorophenyl, triazolo-pyridine, branched alkyl chain Kinase inhibition, PROTAC development
N-(4-Acetamidophenyl)-2-{[3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide C₂₁H₁₇ClN₆O₂S 452.92 g/mol Triazolo-pyridazine, sulfanyl linker, acetamidophenyl Unreported (structural analog)
2-[[4-(4-Bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide C₂₂H₁₇BrF₃N₅OS 560.33 g/mol Bromophenyl, triazole-pyridine, trifluoromethyl Potential kinase/phosphatase modulation
N-[3-Methylsulfanyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-2-(1H-indol-3-yl)acetamide C₂₁H₂₂N₆OS 406.49 g/mol Indole, methylsulfanyl, triazolo-pyridine Unreported (structural flexibility studies)
dBet1 (PROTAC derivative) C₃₈H₃₇ClN₈O₆S 775.26 g/mol Thieno-triazolo-diazepine, 4-chlorophenyl, PEG linker BET protein degradation

Conformational and Crystallographic Insights

N-Substituted 2-arylacetamides, such as those in , exhibit conformational diversity due to rotational freedom around the amide bond. The target compound’s branched alkyl chain likely restricts rotation, stabilizing a bioactive conformation. Crystal structures of dichlorophenyl analogs () reveal dihedral angles of 54.8–77.5° between aryl and heterocyclic rings, suggesting similar torsional strain in the target compound .

Physicochemical Properties

  • Acid Dissociation (pKa) : Methylsulfanyl substituents () lower pKa (~14.15) vs. alkyl chains, affecting ionization and solubility .

Biologische Aktivität

The compound 2-(4-chlorophenyl)-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]acetamide is a triazole-based derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the context of cancer therapy and anti-inflammatory effects. The presence of the triazole moiety is significant as it can participate in hydrogen bonding and hydrophobic interactions with target proteins, enhancing binding affinity and specificity.

Therapeutic Applications

  • Anticancer Activity :
    • The compound has shown promising results in preclinical studies against various cancer cell lines. For instance, it was tested against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, demonstrating IC50 values of 2.09 µM and 2.08 µM respectively .
    • In a study involving derivatives of similar structures, compounds with triazole rings exhibited significant cytotoxicity against multiple cancer cell lines, indicating a potential role as a chemotherapeutic agent .
  • Anti-inflammatory Properties :
    • Compounds with triazole structures have been investigated for their anti-inflammatory effects. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways such as NF-kB .

Case Studies

Several studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • Study on MCF-7 and HepG2 Cells : A comparative analysis highlighted that the compound's derivatives, including 2-(4-chlorophenyl)-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]acetamide, exhibited notable anti-cancer activity. The IC50 values suggest effective inhibition of cell proliferation in these cancer types .
  • In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of this compound. Results indicated significant tumor reduction in xenograft models treated with the compound compared to controls .

Data Table

The following table summarizes the biological activity data for 2-(4-chlorophenyl)-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]acetamide:

Cell Line IC50 (µM) Effect
MCF-72.09Anticancer
HepG22.08Anticancer
A54926Antitumor
HCT1160.39Anticancer

Q & A

Synthesis & Optimization

Basic: How can researchers optimize the synthesis yield and purity of this compound? Methodological Answer:

  • Optimize reaction conditions (temperature: 60–80°C; solvents: ethanol/DMF; catalysts: H₂SO₄ or Pd/C) to enhance regioselectivity during triazole ring formation. Monitor progress via TLC and purify using column chromatography with ethyl acetate/hexane gradients .
  • Adjust stoichiometric ratios (e.g., 1:1.2 for acetamide coupling) to minimize by-products .

Advanced: What strategies address regioselectivity challenges during heterocyclic ring formation? Methodological Answer:

  • Use directing groups (e.g., chloro-substituted phenyl rings) to control reaction sites. Validate outcomes via 2D NMR (¹H-¹³C HSQC) to confirm regiochemical assignments .
  • Explore microwave-assisted synthesis to reduce side reactions (e.g., 100 W, 120°C for 30 minutes) .

Biological Activity Evaluation

Basic: Which in vitro assays are suitable for preliminary biological screening? Methodological Answer:

  • Conduct enzyme inhibition assays (e.g., kinase or protease targets) at 10 μM concentrations in phosphate buffer (pH 7.4). Measure IC₅₀ values using fluorescence-based readouts .
  • Use cell viability assays (MTT or resazurin) on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 μM .

Advanced: How can contradictory activity data across studies be resolved? Methodological Answer:

  • Perform meta-analysis of published IC₅₀ values, adjusting for variables like cell passage number, serum concentration, and assay temperature. Validate using orthogonal assays (e.g., SPR for binding affinity vs. cellular activity) .

Mechanistic Studies

Basic: What computational methods predict target interactions? Methodological Answer:

  • Use molecular docking (AutoDock Vina) with PDB structures (e.g., kinase domains) and MD simulations (GROMACS) to assess binding stability. Prioritize residues within 4 Å of the triazole moiety .

Advanced: How to experimentally validate target engagement in cellular models? Methodological Answer:

  • Apply CETSA (Cellular Thermal Shift Assay) to confirm target binding in lysates. Combine with siRNA knockdown to correlate target protein reduction with activity loss .

Structure-Activity Relationship (SAR)

Basic: Which functional groups are critical for activity modulation? Methodological Answer:

  • Systematically replace the 4-chlorophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) substituents. Assess changes in logP (HPLC) and bioactivity .

Advanced: How does 3D conformation impact target selectivity? Methodological Answer:

  • Perform X-ray crystallography of ligand-target complexes (resolution ≤2.0 Å) to identify key hydrophobic pockets. Compare with analogs lacking the butyl side chain .

Analytical Characterization

Basic: Which spectroscopic techniques confirm structural integrity? Methodological Answer:

  • Use ¹H/¹³C NMR (DMSO-d₆, 400 MHz) to verify acetamide (-NHCO-) and triazole proton signals. Confirm molecular weight via HRMS (ESI+, m/z calculated for C₂₃H₂₂ClN₅O: 444.1543) .

Advanced: How to distinguish stereoisomers or tautomeric forms? Methodological Answer:

  • Employ NOESY NMR to resolve spatial proximity of methyl groups. Compare experimental vs. computed IR spectra (DFT at B3LYP/6-31G*) for tautomer identification .

Stability & Formulation

Basic: What storage conditions prevent degradation? Methodological Answer:

  • Store lyophilized powder at -20°C under argon. For solutions, use anhydrous DMSO (≤0.1% H₂O) and avoid light exposure .

Advanced: How to identify degradation pathways under physiological conditions? Methodological Answer:

  • Incubate in simulated gastric fluid (pH 2.0, 37°C) and analyze via LC-MS/MS. Major degradation products often result from hydrolysis of the acetamide bond .

Toxicity & Safety Profiling

Basic: What in vitro models assess acute toxicity? Methodological Answer:

  • Use hemolysis assays (2% RBC suspension) and hepatocyte viability (HepG2 cells) at 100 μM. Calculate selectivity indices (IC₅₀-toxicity ratio) .

Advanced: How to evaluate organ-specific toxicity in vivo? Methodological Answer:

  • Administer 50 mg/kg/day (oral gavage) to BALB/c mice for 14 days. Perform histopathology on liver/kidney sections and measure serum ALT/Cr levels .

Cross-Disciplinary Applications

Basic: Can this compound be repurposed for non-therapeutic applications? Methodological Answer:

  • Test as a fluorescent probe by conjugating with dansyl chloride. Monitor emission shifts (λex 340 nm, λem 500 nm) in presence of metal ions .

Advanced: How to design prodrugs for enhanced bioavailability? Methodological Answer:

  • Introduce hydrolyzable groups (e.g., phosphate esters) at the acetamide nitrogen. Assess activation kinetics in human plasma via HPLC .

Data Reproducibility

Basic: What documentation ensures replicable synthesis protocols? Methodological Answer:

  • Report exact reaction times, solvent batches, and equipment (e.g., microwave reactor model). Include raw NMR files in supplementary data .

Advanced: How to address batch-to-batch variability in bioactivity? Methodological Answer:

  • Implement QC/QA checks (HPLC purity ≥95%, residual solvent analysis via GC-MS). Use ANOVA to compare IC₅₀ values across 3 independent batches .

Emerging Technologies

Basic: Can AI/ML models predict novel analogs? Methodological Answer:

  • Train generative adversarial networks (GANs) on ChEMBL data. Validate top candidates via synthetic feasibility scoring (SYNTA) .

Advanced: How to integrate CRISPR screens for target discovery? Methodological Answer:

  • Perform genome-wide KO screens in isogenic cell lines. Prioritize genes whose knockout rescues compound-induced cytotoxicity (MAGeCK algorithm) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.